

# Oroxylin A: A Comprehensive Pharmacokinetic and ADME Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Oroxylin A**

Cat. No.: **B1677497**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Oroxylin A**, a natural flavonoid predominantly isolated from the roots of *Scutellaria baicalensis* Georgi and *Oroxylum indicum*, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.<sup>[1][2][3][4]</sup> Despite its therapeutic potential, the clinical development of **Oroxylin A** is hampered by its poor pharmacokinetic profile, particularly its low oral bioavailability.<sup>[4][5][6]</sup> This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of **Oroxylin A**, supported by quantitative data and detailed experimental methodologies.

## Pharmacokinetic Profile

The systemic exposure to **Oroxylin A** following oral administration is limited due to extensive first-pass metabolism.<sup>[4]</sup> In vivo studies in rats have demonstrated a relative bioavailability of less than 2% after intragastric administration.<sup>[7]</sup> Upon intravenous administration, **Oroxylin A** is rapidly eliminated from the body.<sup>[7]</sup>

## Quantitative Pharmacokinetic Parameters in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t <sub>1/2</sub> ) (h) | Reference |
|----------------------|--------------|--------------|----------|---------------------|-----------------------------------|-----------|
| Intravenous (i.v.)   | 2            | -            | -        | -                   | -                                 | [7]       |
| Intragastric (i.g.)  | 40           | -            | -        | -                   | -                                 | [7]       |
| Intragastric (i.g.)  | 120          | -            | -        | -                   | -                                 | [7]       |
| Intragastric (i.g.)  | 360          | -            | -        | -                   | -                                 | [7]       |

Note: Specific Cmax, Tmax, AUC, and half-life values from the cited study were not available in the provided search results. The study did indicate rapid elimination after i.v. administration and bioavailability of <2% for all i.g. doses.[7]

When administered as part of a *Scutellariae Radix* extract to rats, **Oroxylin A** and its primary glucuronide metabolite were detectable in plasma for up to 48 hours.[8] The glucuronide form showed significantly higher plasma concentrations (Cmax and AUC) compared to the aglycone, being 10-130 times greater.[8]

## Absorption

The low oral bioavailability of **Oroxylin A** suggests poor absorption from the gastrointestinal tract and/or extensive first-pass metabolism.[4][5] Studies suggest that high intestinal permeability may contribute to its initial uptake.[8] However, once absorbed, it is rapidly metabolized, primarily through glucuronidation in the gut and liver.[4]

## Distribution

Following administration, **Oroxylin A** and its metabolites, **Oroxylin A** 7-O-glucuronide (OG) and **Oroxylin A** sodium sulfonate (OS), are widely distributed throughout the body.[1][7] In rats, **Oroxylin A** shows a higher distribution in the liver, while its metabolites are found in higher concentrations in the kidneys.[1][7] Notably, **Oroxylin A** and its metabolites have been shown

to cross the blood-brain barrier.<sup>[1]</sup> In vitro studies using HepG2 tumor cells have indicated that both **Oroxylin A** and its glucuronide metabolite can distribute into the cell nuclei.<sup>[1]</sup>

## Metabolism

The metabolism of **Oroxylin A** is characterized by extensive phase II conjugation reactions, with glucuronidation and sulfation being the principal pathways.<sup>[5][6]</sup> Phase I metabolism appears to be a minor route.<sup>[5][6]</sup>

The primary metabolites identified are:

- **Oroxylin A** 7-O-glucuronide (OG)<sup>[1][7]</sup>
- **Oroxylin A** sodium sulfonate (OS)<sup>[1][7]</sup>

In vitro studies using liver microsomes and primary hepatocytes from humans, monkeys, dogs, rats, and mice have revealed significant species differences in metabolism, particularly in phase II reactions.<sup>[5][6]</sup> These studies suggest that monkeys and rats may be more suitable preclinical models for studying the metabolism of **Oroxylin A** than dogs or mice.<sup>[5][6]</sup>







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. CAS 480-11-5 | Oroxylin A [phytopurify.com](http://phytopurify.com)
- 3. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 4. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 5. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 6. Metabolites identification and species comparison of Oroxylin A, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)

- 7. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O- $\beta$ -d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oroxylin A: A Comprehensive Pharmacokinetic and ADME Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677497#oroxylin-a-pharmacokinetic-profile-and-adme-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)